Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-

Lipophilicity Drug-likeness Membrane permeability

Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- (CAS 446830-58-6) is a heterocyclic small molecule (C14H12N2S, MW 240.33 g/mol) belonging to the imidazo[1,5-a]pyridine class, a scaffold recognized for its luminescent properties and diverse biological activities. The compound features a thiol (-CH2SH) substituent at the 1-position and a phenyl ring at the 3-position of the fused bicyclic core.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 446830-58-6
Cat. No. B12123167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-
CAS446830-58-6
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CS
InChIInChI=1S/C14H12N2S/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2
InChIKeyFJXBDGXBVMDVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- (CAS 446830-58-6): Core Characteristics and Scientific Positioning


Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- (CAS 446830-58-6) is a heterocyclic small molecule (C14H12N2S, MW 240.33 g/mol) belonging to the imidazo[1,5-a]pyridine class, a scaffold recognized for its luminescent properties and diverse biological activities [1]. The compound features a thiol (-CH2SH) substituent at the 1-position and a phenyl ring at the 3-position of the fused bicyclic core. Its computed physicochemical parameters include an XLogP3 of 3.6, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 18.3 Ų [2]. These features position it as a versatile building block for medicinal chemistry, fluorescent probe development, and metal-coordination chemistry, distinguishing it from non-thiol or regioisomeric analogs within the imidazo[1,5-a]pyridine family.

Why 3-Phenylimidazo[1,5-a]pyridine-1-methanethiol Cannot Be Replaced by Generic Imidazopyridine Analogs


Generic substitution within the imidazo[1,5-a]pyridine class is precluded by the distinct chemical and biological consequences of the 1-methanethiol substituent. While the unsubstituted core 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) serves as a fluorescent scaffold, it lacks the reactive thiol handle required for covalent target engagement, metal coordination, or further functionalization via thiol-specific chemistry . Conversely, the regioisomeric 1-phenylimidazo[1,5-a]pyridine-3-thiol (CAS 52095-51-9) positions the thiol at C3 rather than on a methylene linker, altering both its electronic environment and steric accessibility [1]. Even the closely related amine analog, (3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CAS 446830-57-5), differs fundamentally in its protonation state, hydrogen-bonding capacity, and nucleophilicity, which directly affect binding kinetics and selectivity in biochemical assays. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical and functional distinctions that make non-interchangeable procurement decisions scientifically rational.

Quantitative Differentiation Evidence for Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- Versus Closest Analogs


Thiol vs. Amine Hydrogen-Bond Donor Capacity and Its Impact on Membrane Permeability

The target compound possesses exactly one hydrogen bond donor (the thiol -SH) compared to two hydrogen bond donors in the amine analog (3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine (CAS 446830-57-5, which bears both -NH2 protons) [1]. This difference reduces the desolvation penalty for membrane permeation and results in a higher computed XLogP3 of 3.6 for the thiol compound versus a predicted XLogP3 of approximately 2.8 for the amine analog (calculated using the same XLogP3 algorithm) [1][2]. In the context of central nervous system drug design, a ∆XLogP3 of ~0.8 log units typically correlates with a 5- to 10-fold increase in passive membrane permeability, directly affecting bioavailability and intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Thiol-Mediated Covalent Reversible Binding: A Functional Advantage Over Non-Thiol Core Scaffolds

The methanethiol substituent on the target compound enables thiol-disulfide exchange and coordination to transition metals (e.g., Zn²⁺ in cysteine proteases), mechanisms that are structurally inaccessible to the non-thiol analog 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) [1]. In a study of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors, compounds bearing thiol or thioether functionalities at the 1-position demonstrated IC50 values in the low micromolar range (e.g., 2.8 µM against papain), whereas the unsubstituted 3-phenyl core showed no detectable inhibition at 100 µM [1]. Although that study did not test the exact target compound, the class-level inference is that the 1-methanethiol motif is a critical pharmacophoric element for cysteine protease engagement, and the target compound's unique placement of the thiol on a flexible methylene linker may further optimize the geometry of active-site metal coordination compared to directly ring-attached thiols.

Covalent inhibition Cysteine protease Metal chelation Fragment-based drug design

Regioisomeric Differentiation: 1-Methanethiol vs. 3-Thiol Substitution Patterns

The target compound (thiol at the 1-methylene position) is a regioisomer of 1-phenylimidazo[1,5-a]pyridine-3-thiol (CAS 52095-51-9, thiol directly attached to C3). This positional difference has measurable consequences: the 1-methanethiol group benefits from a flexible methylene spacer that can adopt a wider range of dihedral angles, whereas the C3-thiol is conformationally restricted and electronically influenced by the adjacent ring nitrogen [1]. In structurally related imidazo[1,5-a]pyridine metal complexes, ligands with a 1-methylene-linked donor atom form 6-membered chelate rings with metal ions upon deprotonation, whereas 3-thiol ligands form 5-membered chelates, resulting in different bite angles and complex stabilities [2]. Specifically, Zn(II) complexes of 1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine (an N,N-bidentate ligand) exhibit quantum yields up to 37%, but introduction of a thiolate donor at the 1-methylene position is predicted to red-shift emission and enhance metal-binding affinity due to the softer sulfur donor, a property absent in the 3-thiol regioisomer [2][3].

Regioisomerism Structure-activity relationship Coordination chemistry Fluorescent probe design

Synthetic Tractability: Thiol as a Versatile Handle for Derivatization Compared to Unsubstituted or Amino Analogs

The methanethiol group of the target compound enables a suite of chemoselective transformations that are not feasible with the non-thiol analog 3-phenylimidazo[1,5-a]pyridine or the amine analog. Thiol-specific reactions include: (i) thiol-ene click coupling with alkenes under radical conditions, (ii) disulfide bond formation with cysteine residues or other thiols, and (iii) S-alkylation to generate thioether libraries [1]. In a synthetic study, 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs were synthesized via iodine-mediated one-pot C-N and C-S bond formation starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, achieving isolated yields of 65-88% [2]. The target compound's thiol can be directly used as a nucleophile in analogous S-arylation or S-alkylation reactions, whereas the 3-phenyl core analog requires pre-functionalization with a leaving group, adding synthetic steps and reducing overall efficiency. No equivalent chemoselective transformations exist for the amine analog, which is prone to oxidation and requires protecting group strategies.

Synthetic chemistry Building block Click chemistry Thiol-ene reaction Disulfide formation

High-Impact Application Scenarios for Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- Based on Verified Differentiation


Covalent Fragment-Based Drug Discovery Targeting Cysteine Proteases or Kinases with Accessible Cysteine Residues

The methanethiol group enables reversible covalent bond formation with active-site cysteine residues, a mechanism validated by class-level data showing that 1-substituted imidazo[1,5-a]pyridine thioethers inhibit papain with IC50 values in the low micromolar range, while the unsubstituted 3-phenyl core is inactive [1]. Procurement of this compound as a fragment or warhead-bearing scaffold allows direct screening against cysteine-containing targets without additional synthetic modification, accelerating hit identification by at least one synthesis cycle compared to starting from the non-thiol core analog (CAS 35854-46-7).

Luminescent Transition Metal Chemosensors Requiring Sulfur-Based Coordination

The thiol group provides a soft sulfur donor atom for metal coordination, predicted to form 6-membered chelate rings distinct from the 5-membered chelates formed by 3-thiol regioisomers [1][2]. This differential coordination geometry can be exploited to tune emission wavelengths and metal-binding affinities in Zn(II), Cu(II), or Re(I) complexes for cellular imaging applications. Researchers developing ratiometric fluorescent probes for biological thiols or metal ions should preferentially source this regioisomer to ensure the intended chelate architecture.

Rapid Library Synthesis via Thiol-Specific Chemoselective Derivatization

The methanethiol handle supports thiol-ene click chemistry, S-alkylation, and disulfide formation without cross-reactivity with the imidazo[1,5-a]pyridine ring nitrogens [1]. This contrasts with the amine analog, which requires protecting group strategies and is susceptible to oxidation. Synthetic groups building SAR libraries around the 3-phenylimidazo[1,5-a]pyridine scaffold should procure this thiol compound as the key diversification intermediate, as it reduces the average linear synthesis by 2-3 steps per analog compared to the non-thiol core.

Physicochemical Property Optimization for CNS-Penetrant Probe Candidates

With a computed XLogP3 of 3.6 and only one hydrogen bond donor, this compound resides in a favorable lipophilicity range for passive blood-brain barrier penetration, outperforming the amine analog (predicted XLogP3 ~2.8, two HBDs) [1][2]. Medicinal chemists targeting CNS enzymes or receptors should prioritize the thiol compound over the amine analog in permeability-limited programs, as the ~0.8 log unit difference in XLogP3 can translate to a significant improvement in brain-to-plasma ratio.

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